molecular formula C7H4BrFO2 B1267246 2-Bromo-6-fluorobenzoic acid CAS No. 2252-37-1

2-Bromo-6-fluorobenzoic acid

Cat. No. B1267246
CAS RN: 2252-37-1
M. Wt: 219.01 g/mol
InChI Key: MDAZJVAIZVUWDE-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobenzoic acid is an aromatic compound that belongs to the class of halogenated benzoic acids. These compounds are of interest due to their potential applications in organic synthesis, medicinal chemistry, and material science. Their physical and chemical properties are influenced significantly by the presence of halogen atoms, which can alter their reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of halogenated benzoic acids can involve several steps, including bromination, hydrolysis, diazotization, and deamination. For example, the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile through these steps achieved an overall yield of 38% and a purity of 99.202% (HPLC) (Zhou Peng-peng, 2013). These methods highlight the potential pathways that could be adapted for the synthesis of 2-Bromo-6-fluorobenzoic acid, emphasizing the importance of optimized conditions for bromination and hydrolysis.

Molecular Structure Analysis

The structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the benzene ring, influencing the electronic distribution and spatial arrangement. The molecular structure directly affects the compound's reactivity and interactions. Although specific molecular structure analysis of 2-Bromo-6-fluorobenzoic acid is not provided, studies on similar compounds suggest significant impacts of halogen substitution on molecular properties and behavior.

Chemical Reactions and Properties

Halogenated benzoic acids undergo various chemical reactions, including deprotonation, lithiation adjacent to the carboxylate, and free radical reactions. These reactions are influenced by the nature and position of the halogen substituents. For instance, the deprotonation of 2-fluorobenzoic acid leads to specific lithiation at the 3-position, showing the influence of the fluorine atom on reactivity (Frédéric Gohier et al., 2003).

Scientific Research Applications

Synthesis and Chemical Transformation

2-Bromo-6-fluorobenzoic acid is involved in various synthetic and chemical transformation processes. It serves as a precursor or intermediate in the synthesis of diverse chemical compounds. For instance, its derivatives, like 3-Bromo-2-fluorobenzoic acid, are synthesized from 2-amino-6-fluorobenzonitrile through a process involving bromination, hydrolysis, diazotization, and deamination. This synthesis method is noted for its low cost and suitability for industrial-scale production (Zhou, 2013).

Interaction with Organolithium Reagents

The compound also demonstrates unique selectivity in reactions with organolithium reagents. For example, the exposure of related compounds like 2-fluorobenzoic acid to organolithium leads to specific lithiation, which is crucial in organic synthesis. The outcomes of these reactions are essential for understanding the chemical behavior of halogenated benzoic acids and their applications in synthetic chemistry (Gohier et al., 2003).

Adsorption Studies

Studies on adsorption behaviors of 2-substituted benzoic acids, including 2-fluorobenzoic acid, provide insights into their interaction with metal surfaces, which is significant in electrochemistry and materials science. These studies involve examining how these compounds adsorb onto surfaces like gold electrodes, shedding light on their potential applications in sensor technology and surface chemistry (Ikezawa et al., 2006).

Biological Degradation

Biological degradation studies involving compounds like 2-bromo-, 2-chloro-, and 2-fluorobenzoate reveal their potential biodegradability and interactions with microorganisms. Pseudomonas putida, for instance, can utilize these compounds as carbon and energy sources, indicating potential applications in bioremediation and environmental cleanup (Engesser & Schulte, 1989).

Application in Metal-Organic Frameworks

The use of 2-fluorobenzoic acid in the synthesis of metal-organic frameworks (MOFs) showcases its utility in material science. It acts as a modulator in the preparation of rare-earth clusters within MOFs, impacting the structural and functional properties of these advanced materials (Vizuet et al., 2021).

Groundwater Tracing

Derivatives of 2-bromo-6-fluorobenzoic acid have been explored as nonreactive tracers in soil and groundwater studies. Their behavior in various hydrological conditions provides valuable data for environmental monitoring and assessment of water movement in porous media (Bowman & Gibbens, 1992).

Safety And Hazards

2-Bromo-6-fluorobenzoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

2-Bromo-6-fluorobenzoic acid can be used as a chiral drug molecule and an intermediate in organic synthesis . The bromine atom on the benzene ring can undergo Suzuki coupling to connect another phenyl group . The carboxyl group on the benzene ring can be converted into hydroxyl, aldehyde, amide, and other active functional groups .

properties

IUPAC Name

2-bromo-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAZJVAIZVUWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307156
Record name 2-BROMO-6-FLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluorobenzoic acid

CAS RN

2252-37-1
Record name 2252-37-1
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Record name 2-BROMO-6-FLUOROBENZOIC ACID
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Record name 2-Bromo-6-fluorobenzoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
F Mongin, M Schlosser - Tetrahedron letters, 1996 - Elsevier
… Analogously, the meta isomer gives 2-bromo-6-fluorobenzoic acid (6, 79%; or remarkable … 2-Bromo-6-fluorobenzoic acid(6) 16 : mp 152 - 154 (~; 93%. - 1H-NMR : 8 7.57 (1 H, d, J 8.1), …
Number of citations: 85 www.sciencedirect.com
C Heiss, T Rausis, M Schlosser - Synthesis, 2005 - thieme-connect.com
… In contrast, exclusively the isomeric 2-bromo-6-fluorobenzoic acid (11; 58%) was obtained when the same reaction was carried out in tetrahydrofuran. The halogen migration proved to …
Number of citations: 13 www.thieme-connect.com
MJS Dewar, PJ Grisdale - The Journal of Organic Chemistry, 1963 - ACS Publications
The chemical shifts shown by the fluorine nuclear magnetic resonance in derivatives of fluorobenzene seem to reflect the-electron densityof the ring atom ad-jacent to fluorine. 3 It …
Number of citations: 23 pubs.acs.org
W Erb, F Mongin - Tetrahedron, 2016 - Elsevier
… toluene by THF or using N,N,N′,N′-tetramethylethylenediamine (TMEDA) as additive allowed the halogen to migrate, as shown by formation of 2-bromo-6-fluorobenzoic acid (77, …
Number of citations: 46 www.sciencedirect.com
CF Dickinson, JK Yang, GPA Yap, MA Tius - Organic Letters, 2022 - ACS Publications
… 2-Bromo-6-fluorobenzoic acid (5) is commercially available, whereas 2-bromo-6-fluoro-3-methylbenzoic acid (4) was prepared in a single step in 94% yield from 2-bromo-4-fluoro-1-…
Number of citations: 4 pubs.acs.org
M Belaud-Rotureau, AS Castanet… - Australian Journal of …, 2015 - CSIRO Publishing
… n-BuLi was added to sodium-dried THF (this would remove any moisture traces), and neat 2-bromo-6-fluorobenzoic acid (10) and TMSCl were added successively. 2-Fluorobenzoic …
Number of citations: 4 www.publish.csiro.au
AC Pippione, IM Carnovale, D Bonanni, M Sini… - European Journal of …, 2018 - Elsevier
… Commercially available 2-bromo-6-fluorobenzoic acid was treated with (CO) 2 Cl 2 and dry DMF in dry THF to generate acyl chloride 18, which was coupled with N-[(2,4,6-…
Number of citations: 46 www.sciencedirect.com
M Krzeszewski, O Vakuliuk… - European Journal of …, 2013 - Wiley Online Library
… 7-Fluoro-3-hydroxy-6H-dibenzo[b,d]pyran-6-one (3d): According to the general procedure, 2-bromo-6-fluorobenzoic acid (2.19 g) and resorcinol (2.20 g) were reacted, affording 3d (…
MD Morrison - 2011 - library-archives.canada.ca
This thesis details a straightforward synthetic route to the antifungal compound pyrrolnitrin 1.2, along with several analogous halogenated phenylpyrroles. The proposed synthetic …
Number of citations: 3 library-archives.canada.ca
K Biswas, TAN Peterkin, MC Bryan, L Arik… - Journal of medicinal …, 2011 - ACS Publications
… Phthalazinone 25 was prepared from 2-bromo-6-fluorobenzoic acid using a procedure analogous to that for compound 27. H NMR (400 MHz, CDCl 3 ) δ ppm 7.80–7.88 (1 H, m), 7.84 (…
Number of citations: 33 pubs.acs.org

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